molecular formula C9H6ClIN2 B12970717 4-Chloro-8-iodoquinolin-3-amine

4-Chloro-8-iodoquinolin-3-amine

Cat. No.: B12970717
M. Wt: 304.51 g/mol
InChI Key: BEQCBODQGBYXDI-UHFFFAOYSA-N
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Description

4-Chloro-8-iodoquinolin-3-amine is a chemical compound proposed for research applications as a specialized building block in medicinal chemistry and drug discovery. It belongs to the 8-hydroxyquinoline (8-HQ) scaffold, a privileged structure recognized for its diverse biological potential and metal-chelating properties . The specific substitution pattern on this quinoline core is designed to allow researchers to explore novel structure-activity relationships. The 8-HQ pharmacophore is investigated for a wide range of activities, including enzyme inhibition, cytotoxicity, and cytoprotection . In particular, analogs of 8-HQ have shown promise in phenotypic screens for conditions such as central nervous system (CNS) disorders, with some compounds demonstrating potent cytoprotective effects against oxidative stress in neuronal models . Furthermore, structurally similar halogenated quinolines have been optimized as inhibitors for targets like catechol O-methyltransferase (COMT), an enzyme important in dopamine regulation, and have been studied in the context of overcoming multidrug resistance (MDR) in cancer cells . The mechanism of action for many 8-HQ derivatives is often linked to their ability to chelate metal ions, such as zinc and copper, which can modulate metal homeostasis and redox activity within biological systems . Safety Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures or any form of human use .

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

4-chloro-8-iodoquinolin-3-amine

InChI

InChI=1S/C9H6ClIN2/c10-8-5-2-1-3-6(11)9(5)13-4-7(8)12/h1-4H,12H2

InChI Key

BEQCBODQGBYXDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)I)N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of halogenated quinolin-3-amines typically follows a multi-step approach involving:

Preparation of 4-Chloro-3-iodoquinoline as a Synthon

A closely related intermediate, 4-chloro-3-iodoquinoline , is synthesized via the following optimized procedure:

  • Starting from 3-iodoquinolin-4(1H)-one , treatment with phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) at 80 °C under nitrogen atmosphere for 1.5 hours converts the quinolinone to the 4-chloroquinoline derivative.
  • The reaction mixture is then quenched with water and ice, neutralized with sodium bicarbonate, and the product is extracted with ethyl acetate.
  • Purification by recrystallization from dichloromethane and light petroleum yields 4-chloro-3-iodoquinoline in about 67% yield as a pale-yellow solid.

This intermediate is crucial as a platform for further functionalization to introduce the amine group at position 3 and the iodine at position 8.

Introduction of the Amino Group at Position 3

The amination at position 3 can be achieved by nucleophilic substitution or azide displacement followed by reduction:

  • For example, 4-chloro-3-(phenylethynyl)quinoline can be converted to 4-amino-3-(phenylethynyl)quinoline by treatment with sodium azide (NaN₃) in anhydrous DMF at 120 °C under nitrogen for 1.3 hours.
  • The azide intermediate is then hydrolyzed and purified to yield the aminoquinoline derivative in 72% yield.

This method can be adapted to introduce the amino group at position 3 in the 4-chloro-8-iodoquinoline scaffold.

Halogenation at Position 8 (Iodination)

Selective iodination at position 8 of the quinoline ring is more challenging due to the electronic and steric environment. Common approaches include:

  • Electrophilic aromatic substitution using iodine sources under controlled conditions.
  • Directed metalation followed by quenching with iodine reagents.
  • Use of palladium-catalyzed halogenation reactions to install iodine selectively.

While specific iodination at position 8 is less documented, analogous iodination at position 6 or 3 has been achieved using palladium-catalyzed cross-coupling or halogen exchange reactions.

Multi-Step Synthesis Route Summary

A plausible synthetic route for 4-chloro-8-iodoquinolin-3-amine based on literature precedents is:

Step Reaction Conditions Yield/Notes
1 Synthesis of 3-iodoquinolin-4(1H)-one Literature methods (e.g., iodination of quinolinone) Starting material for chlorination
2 Chlorination of 3-iodoquinolin-4(1H)-one to 4-chloro-3-iodoquinoline POCl₃ in DMF, 80 °C, 1.5 h ~67% yield
3 Selective iodination at position 8 Electrophilic iodination or Pd-catalyzed halogenation Requires optimization
4 Amination at position 3 Azide displacement or nucleophilic substitution, NaN₃ in DMF, 120 °C ~70% yield
5 Purification Recrystallization or chromatography High purity required

Alternative Synthetic Approaches

  • Microwave-assisted synthesis and ionic liquid media have been reported to improve reaction efficiency and environmental impact in halogenated quinoline synthesis.
  • Palladium-catalyzed Sonogashira coupling has been used to functionalize 4-chloro-3-iodoquinoline with arylacetylenes, which can be further transformed to amino derivatives.
  • Domino or cascade reactions involving 3-oxo-3-arylpropanoates and amides catalyzed by potassium carbonate have been used to synthesize substituted quinolines, which may be adapted for halogenated analogues.

Data Table: Key Reaction Conditions and Yields

Compound/Intermediate Reaction Type Reagents/Conditions Yield (%) Reference
3-iodoquinolin-4(1H)-one Starting material Literature synthesis -
4-chloro-3-iodoquinoline Chlorination POCl₃, DMF, 80 °C, 1.5 h 67
4-amino-3-(phenylethynyl)quinoline Azide displacement & amination NaN₃, DMF, 120 °C, 1.3 h 72
3-(arylethynyl)-4-chloroquinolines Pd-catalyzed Sonogashira coupling Pd(PPh₃)₄, CuI, MeCN-Et₃N, r.t. 57–85
Substituted quinolines Domino synthesis K₂CO₃, diphenyl ether reflux 41–76

Research Findings and Notes

  • The regioselectivity of halogenation and amination is critical and often requires careful control of reaction conditions and choice of reagents.
  • The use of phosphorus oxychloride (POCl₃) is a reliable method for chlorination of quinolinones to 4-chloroquinolines.
  • Palladium-catalyzed cross-coupling reactions provide versatile routes to functionalize quinoline cores, enabling the introduction of iodine and amino groups.
  • Purification by recrystallization and chromatography is essential to obtain high-purity this compound suitable for research and industrial applications.
  • Emerging green chemistry techniques such as microwave irradiation and ionic liquids may enhance synthesis efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-iodoquinolin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Halogenating Agents: Chlorine and iodine can be introduced using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

    Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Substituted Quinoline Derivatives: Products with various functional groups replacing the halogens.

    Biaryl Compounds: Products formed through coupling reactions.

Scientific Research Applications

Anticancer Applications

The compound is noted for its anticancer properties, particularly in overcoming multidrug resistance (MDR) in cancer cells. Research has shown that derivatives of 8-hydroxyquinoline, including 4-chloro-8-iodoquinolin-3-amine, can selectively target MDR cancer cells, enhancing their cytotoxic effects compared to non-resistant cells.

Case Study: Structure–Activity Relationship Analysis

A study designed a library of compounds based on 8-hydroxyquinoline derivatives to evaluate their effectiveness against MDR cancer cells. The results indicated that specific substitutions on the quinoline ring significantly influenced the anticancer activity. For instance, introducing halogen groups like chlorine and iodine at strategic positions increased the selectivity and potency against resistant cell lines .

Table 1: Cytotoxicity of Quinoline Derivatives Against MDR Cells

CompoundIC50 (μM)Selectivity Index
This compound0.114High
5-Nitro-8-hydroxyquinoline0.183Moderate
Clioquinol0.150High

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties. Its mechanism involves inhibiting key enzymes in pathogens, which is crucial for developing new treatments against resistant strains.

Case Study: Antimicrobial Efficacy

In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains, including those resistant to standard antibiotics. The presence of halogen substituents enhances its binding affinity to bacterial enzymes, thereby increasing its antimicrobial efficacy .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.75 μg/mL
Staphylococcus aureus0.50 μg/mL
Pseudomonas aeruginosa1.00 μg/mL

Neuroprotective Properties

Recent studies suggest that compounds similar to this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s disease.

Case Study: Neuroprotective Mechanism

Research indicates that derivatives can act as metal ion chelators, reducing oxidative stress and preventing neuronal cell death in vitro. This property is particularly beneficial in the context of Alzheimer's disease, where metal ion dysregulation is implicated .

Mechanism of Action

The mechanism of action of 4-Chloro-8-iodoquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Yield Purity Key Applications/Findings References
4-Chloro-8-iodoquinolin-3-amine 4-Cl, 8-I, 3-NH₂ C₁₀H₇ClIN₃ 340.54 Not reported Not reported Hypothesized antimalarial/anticancer agent -
4-Chloro-8-fluoroquinolin-3-amine 4-Cl, 8-F, 3-NH₂ C₁₀H₇ClFN₃ 223.63 Not reported 95% Medicinal chemistry (antimalarial)
8-Chloroquinolin-3-amine hydrochloride 8-Cl, 3-NH₂ (HCl salt) C₉H₈Cl₂N₂ 215.08 Not reported Not reported Intermediate in drug synthesis
4-Chloro-8-methoxyquinolin-3-amine 4-Cl, 8-OCH₃, 3-NH₂ C₁₀H₉ClN₂O 208.65 Not reported N/A Predicted CCS: 173.7 Ų (M+H⁺)
N-[2-(1-Adamantyl)ethyl]-8-chloroquinolin-4-amine 8-Cl, 4-NH₂, adamantyl side chain C₂₂H₂₈ClN₂ 355.89 84% 97% Antimalarial activity (IC₅₀: 0.8 μM)

Structural and Functional Differences

  • Halogen Effects: Iodo vs. Fluoro: The larger iodine atom in this compound may improve binding to hydrophobic pockets in biological targets compared to 4-chloro-8-fluoroquinolin-3-amine . Methoxy vs. Halogen: 4-Chloro-8-methoxyquinolin-3-amine exhibits a lower collision cross-section (CCS = 173.7 Ų for [M+H]⁺) than halogenated analogs, suggesting reduced steric bulk .
  • Amine Position: 3-Amino-substituted quinolines (e.g., 8-chloroquinolin-3-amine hydrochloride) show distinct electronic profiles compared to 4-amino derivatives, influencing their reactivity in coupling reactions .

Pharmacological Activity

  • Antimalarial Potency: Adamantyl-modified quinolines (e.g., Compound 5c) exhibit sub-micromolar IC₅₀ values against Plasmodium falciparum, attributed to enhanced membrane permeability from lipophilic substituents .
  • 4-Chloro-8-methoxyquinolin-3-amine lacks reported bioactivity, but its predicted physicochemical properties (e.g., CCS) align with drug-like candidates .

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